Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Vue d'ensemble

Description

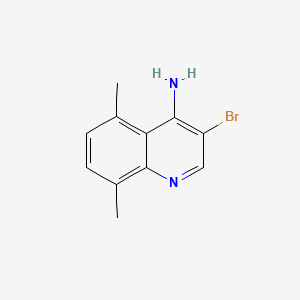

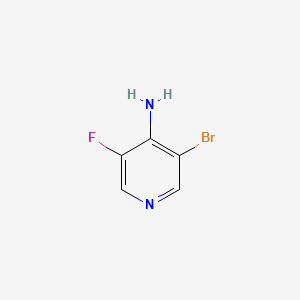

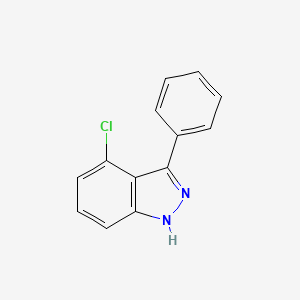

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” is a chemical compound . Its empirical formula is C12H11NO4 and its molecular weight is 233.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”. Quinoline derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis

The compound is a solid and should be stored sealed in a dry environment at 2-8°C . Its boiling point is not specified .Applications De Recherche Scientifique

Antimalarial Agents Metabolism

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, showing significant efficacy in treating malaria. Metabolic studies on these compounds, including tritium-labelled primaquine in dogs, have identified several metabolites, such as 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ), which may form methaemoglobin-forming compounds. These metabolites exhibit activity in vitro, indicating their role in antimalarial action and potential methaemoglobin formation mechanisms (Strother, Fraser, Allahyari, & Tilton, 1981).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a "privileged scaffold" found in nature, has been studied for its role as anticancer antibiotics, showing the potential of similar compounds in drug discovery for cancer and central nervous system (CNS) disorders. The FDA's approval of trabectedin for soft tissue sarcomas highlights the success of these compounds in anticancer drug discovery. This indicates the broader application potential of quinoline derivatives in therapeutic areas beyond malaria, including cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues, including methoxyquinolines, shows their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion. These studies underline the importance of quinoline derivatives in food preservation, highlighting their potential as potent antioxidants in their own right, contributing to food safety and stability (de Koning, 2002).

Insights into 8-Hydroxyquinolines

The study of 8-hydroxyquinoline derivatives in medicinal chemistry reveals their significant biological activities, including anticancer, anti-HIV, and neuroprotective effects. These compounds' metal chelation properties make them promising drug candidates for treating various diseases, showcasing the vast therapeutic potential of quinoline derivatives in modern medicine (Gupta, Luxami, & Paul, 2021).

Propriétés

IUPAC Name |

methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZXENXVBAKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677324 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

CAS RN |

1263284-48-5 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)